1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one
Description
This compound is a quinolin-4-one derivative featuring a 4-chlorobenzyl group at position 1, an ethoxy substituent at position 6, and a 4-methoxybenzenesulfonyl moiety at position 2. The sulfonyl group introduces strong electron-withdrawing effects, while the methoxy and ethoxy substituents modulate solubility and electronic properties.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO5S/c1-3-32-20-10-13-23-22(14-20)25(28)24(16-27(23)15-17-4-6-18(26)7-5-17)33(29,30)21-11-8-19(31-2)9-12-21/h4-14,16H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXYTIBLGJQZGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of Substituents: The chlorophenyl, ethoxy, and methoxyphenyl sulfonyl groups are introduced through various substitution reactions. For example, the chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, while the ethoxy group can be added through an etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully reduced quinoline derivatives.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with modifications at key positions (1, 3, and 6). Structural variations influence electronic properties, steric bulk, and solubility.
Substituent Variations at Position 3
- Target Compound : 4-Methoxybenzenesulfonyl group.
- Compound 1-[(4-Chlorophenyl)methyl]-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]quinolin-4-one (RN: 866844-86-2): Replaces methoxy with isopropyl on the sulfonyl phenyl.
- 6-Ethoxy-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one (RN: 866588-42-3): Replaces sulfonyl with 4-fluorobenzoyl. Benzoyl introduces a ketone group, reducing electron-withdrawing effects compared to sulfonyl. Fluorine enhances electronegativity and metabolic stability .
Substituent Variations at Position 1
- Target Compound : 4-Chlorobenzyl group.
- Chlorine provides moderate electron-withdrawing effects and lipophilicity.
- 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k): Lacks the sulfonyl group; features 4-methoxyphenyl at position 3. Synthesized via PdCl₂(PPh₃)₂/PCy₃-catalyzed cross-coupling. Melting point: 223–225°C (ethanol) .
Core Scaffold Modifications
- 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone: Triazole core instead of quinolinone. Retains sulfonylphenyl group. Synthesized via sodium ethoxide-mediated alkylation, highlighting divergent synthetic routes for sulfonyl-containing heterocycles .
Physical Properties
Implications of Structural Differences
- Electron Effects: Sulfonyl groups (target compound) vs. benzoyl () alter electron density on the quinolinone core, impacting reactivity and binding.
- Solubility : Methoxy/ethoxy groups improve aqueous solubility compared to isopropyl or halogenated analogs.
- Synthetic Accessibility : Pd-catalyzed methods () enable precise functionalization, while alkylation () offers simplicity.
Biological Activity
1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antibacterial, enzyme inhibitory, and anticancer activities, supported by various studies and findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a quinoline core substituted with a chlorophenyl group and a methoxybenzenesulfonyl group.
- Molecular Formula : C20H22ClN2O4S
- Molecular Weight : 422.91 g/mol
Antibacterial Activity
Studies have shown that derivatives of the quinoline structure exhibit significant antibacterial properties. In particular, the compound demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The following table summarizes the antibacterial efficacy of related compounds:
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| 1-[(4-chlorophenyl)methyl]-6-ethoxy... | Salmonella typhi | 15 | 32 |
| Bacillus subtilis | 18 | 16 | |
| Escherichia coli | 10 | 64 | |
| Staphylococcus aureus | 12 | 32 |
These findings suggest that the compound could be further explored as a potential antibacterial agent.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. The results indicate strong inhibitory activity, which is crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections.
- Acetylcholinesterase Inhibition : The compound exhibited an IC50 value of , demonstrating potent AChE inhibition compared to standard inhibitors.
- Urease Inhibition : The compound showed significant urease inhibition with an IC50 value of , indicating its potential as a therapeutic agent in treating urease-related disorders.
Molecular docking studies have elucidated the binding interactions of the compound with target enzymes. The sulfonyl group plays a pivotal role in enhancing binding affinity through hydrogen bonding and hydrophobic interactions with active sites of enzymes.
Case Studies
In one notable study, researchers synthesized several derivatives of the compound and tested their biological activities in vitro. The results indicated that modifications to the methoxy and sulfonyl groups significantly impacted both antibacterial and enzyme inhibitory activities.
Study Overview
- Objective : To evaluate the biological activity of synthesized quinoline derivatives.
- Methodology : Compounds were synthesized using standard organic chemistry techniques, followed by biological assays.
- Findings : Several derivatives showed enhanced activity against tested strains, suggesting structural modifications could lead to more effective therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
